Vinylphenyldichlorosilane

Description

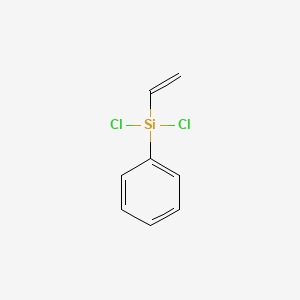

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloro-ethenyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2Si/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDASGLPLQWLMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C1=CC=CC=C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884416 | |

| Record name | Benzene, (dichloroethenylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7719-02-0 | |

| Record name | (Dichloroethenylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7719-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylphenyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylphenyldichlorosilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (dichloroethenylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (dichloroethenylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(phenyl)vinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLPHENYLDICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7Q925H3TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Reactivity of Vinylphenyldichlorosilane

Foreword: A Molecule of Dual Functionality

In the landscape of organosilicon chemistry, few molecules offer the synthetic versatility and functional elegance of vinylphenyldichlorosilane (C₈H₈Cl₂Si). This compound, bearing CAS number 7719-02-0, serves as a critical nexus between organic and inorganic material science. Its structure is a deliberate convergence of two distinct reactive centers: a vinyl group, poised for polymerization and addition reactions, and a dichlorosilyl group, a highly reactive precursor for siloxane networks. This dual-natured reactivity makes it an indispensable building block for researchers and drug development professionals aiming to design advanced polymers, surface modifiers, and high-performance composite materials. This guide moves beyond a simple recitation of properties; it aims to provide a deep, mechanistic understanding of this compound's behavior, grounded in field-proven insights and authoritative data, to empower scientists in their experimental designs.

Core Molecular Architecture and Physicochemical Profile

This compound is characterized by a central silicon atom bonded to a phenyl ring, a vinyl group (-CH=CH₂), and two highly labile chlorine atoms.[1] This specific arrangement dictates its physical properties and is the source of its synthetic potential.

dot

Caption: Chemical structure of this compound.

The molecule's key physicochemical properties are summarized below. The high reactivity of the Si-Cl bonds necessitates handling under anhydrous conditions to prevent premature hydrolysis.

| Property | Value | Source(s) |

| CAS Number | 7719-02-0 | [1] |

| Molecular Formula | C₈H₈Cl₂Si | [1] |

| Molecular Weight | 203.14 g/mol | [1] |

| Appearance | Clear liquid | [1] |

| Melting Point | -43 °C | [1] |

| Boiling Point | 84-87 °C @ 1.5 mm Hg | [1] |

| Density | ~1.196 g/mL | [1] |

| ¹H NMR (CDCl₃, est.) | δ 5.8-6.5 (m, 3H, vinyl), 7.3-7.8 (m, 5H, phenyl) | General NMR Principles |

| ¹³C NMR (CDCl₃, est.) | δ 128-138 (phenyl & vinyl Cα), 135-140 (vinyl Cβ) | General NMR Principles |

| ²⁹Si NMR (est.) | δ 5 to 15 ppm | [2][3][4] |

Note: Experimental NMR values can vary. Estimated shifts are based on typical ranges for similar structural motifs.

Synthesis Pathway: A Grignard Approach

A common and reliable laboratory-scale synthesis of this compound involves a Grignard reaction. This pathway is chosen for its high yield and the relative accessibility of its precursors. The core principle is the nucleophilic substitution at a silicon tetrachloride center.

dot

Caption: Grignard synthesis workflow for this compound.

Exemplary Synthesis Protocol

This protocol is a self-validating system designed for reproducibility. The causality for each step is explained to ensure scientific integrity.

-

Reactor Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is essential. Causality: All reagents are highly moisture-sensitive. An inert, anhydrous environment prevents the premature hydrolysis of chloro- and Grignard reagents, which would drastically lower the yield.[5][6]

-

Reagent Charging: Charge the flask with vinyltrichlorosilane dissolved in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Causality: Using THF as a solvent is critical as it solubilizes the Grignard reagent and the silane. Cooling the reaction mitigates the highly exothermic nature of the Grignard reaction, preventing side reactions and ensuring controlled substitution.[7][8]

-

Grignard Addition: Add a solution of phenylmagnesium bromide in THF dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature below 5 °C. Causality: A slow, dropwise addition ensures that the reaction remains controlled and prevents the formation of undesired di- and tri-phenylated silane byproducts by maintaining a stoichiometric excess of the chlorosilane relative to the Grignard reagent at any given point in the addition.

-

Reaction & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours to ensure the reaction goes to completion. The reaction progress can be monitored by GC-MS.

-

Workup & Purification: The resulting magnesium salts are filtered off under an inert atmosphere. The solvent (THF) is removed from the filtrate by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure. Causality: Vacuum distillation is necessary because this compound has a high boiling point at atmospheric pressure and is susceptible to thermal polymerization or degradation at elevated temperatures.[1]

The Dichotomy of Reactivity

The synthetic utility of this compound stems from the independent reactivity of its two functional moieties: the Si-Cl bonds and the vinyl C=C double bond. This allows for a stepwise functionalization, a powerful tool in materials design.

Reactivity at the Silicon Center: Hydrolysis and Condensation

The silicon-chlorine bonds are highly electrophilic and react readily with nucleophiles, most notably water. This hydrolysis reaction is the foundational step for forming polysiloxane materials.

Mechanism: The hydrolysis proceeds in two stages. First, the two chloro groups are rapidly replaced by hydroxyl groups, forming an unstable silanediol intermediate (vinylphenylsilanediol) and releasing hydrochloric acid (HCl). This silanediol is highly prone to self-condensation.

dot

Caption: Hydrolysis and condensation pathway of this compound.

Experimental Insight: The rate and extent of this process are highly dependent on reaction conditions. Controlled addition of a stoichiometric amount of water in a non-polar solvent with an HCl scavenger (like pyridine or triethylamine) can allow for the isolation of cyclic or linear oligomers. Conversely, hydrolysis with excess water leads to the rapid formation of a cross-linked, insoluble polysiloxane gel. The liberation of corrosive HCl gas is a critical safety consideration for this reaction.

Reactivity of the Vinyl Group: Polymerization and Hydrosilylation

The vinyl group provides access to carbon-backbone chemistry, allowing the molecule to act as a monomer or to be grafted onto other structures.

Anionic polymerization, initiated by organolithium reagents like n-butyllithium (n-BuLi), is a powerful method for creating polymers with well-defined molecular weights and low dispersity.[9][10]

Mechanism:

-

Initiation: The butyl anion from n-BuLi attacks the β-carbon of the vinyl group, forming a new carbanion at the α-carbon.[11]

-

Propagation: The newly formed carbanionic center attacks another monomer molecule, extending the polymer chain. This process repeats, rapidly building the polymer backbone.[9]

-

Termination: The polymerization is "living" in the absence of impurities.[10] It is terminated by the deliberate addition of a quenching agent, such as water or methanol, which protonates the carbanionic chain end.

dot

Caption: Logical workflow of anionic polymerization.

Hydrosilylation is a crucial addition reaction where a Si-H bond adds across the vinyl double bond. This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst.[12][13] It is a cornerstone of silicone chemistry, used for crosslinking silicone elastomers and creating functionalized silanes.

Mechanism (Chalk-Harrod): The widely accepted Chalk-Harrod mechanism involves several steps:

-

Oxidative addition of the Si-H compound to the platinum(0) catalyst.

-

Coordination of the vinyl group of this compound to the platinum center.

-

Migratory insertion of the alkene into the Pt-H bond. This step determines the regioselectivity (anti-Markovnikov addition is typically favored).

-

Reductive elimination of the final product, regenerating the platinum(0) catalyst.[12]

This reaction allows for the precise grafting of molecules containing Si-H bonds onto the vinylphenylsilyl moiety, enabling the creation of complex molecular architectures.[14][15][16]

Concluding Remarks for the Advanced Practitioner

This compound is more than a mere chemical intermediate; it is a molecular scaffold offering orthogonal reactivity. A researcher can first build a polysiloxane backbone via controlled hydrolysis of the Si-Cl bonds and then functionalize or cross-link this network using the pendant vinyl groups via hydrosilylation or radical chemistry. Alternatively, one can first create a carbon-chain polymer via vinyl polymerization and subsequently use the pendant dichlorosilyl groups to form inorganic-organic hybrid networks. Understanding the kinetics and mechanisms of these distinct reaction pathways is paramount to harnessing the full potential of this versatile molecule. The protocols and data presented herein serve as a validated starting point for the rational design of novel materials in fields ranging from advanced coatings and electronics to next-generation biomedical devices.

References

- 1. nbinno.com [nbinno.com]

- 2. unige.ch [unige.ch]

- 3. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. US7351847B2 - Grignard processes with increased content of diphenylchlorosilanes - Google Patents [patents.google.com]

- 8. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]

- 9. pslc.ws [pslc.ws]

- 10. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 11. eresearchco.com [eresearchco.com]

- 12. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes: Regioselective Synthesis of Trifunctional Silsesquioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. revroum.lew.ro [revroum.lew.ro]

Spectroscopic Characterization of Vinylphenyldichlorosilane: An In-Depth Technical Guide

Abstract

Vinylphenyldichlorosilane (C₈H₈Cl₂Si) is a pivotal bifunctional organosilane intermediate, widely utilized in the synthesis of advanced silicone polymers, coupling agents, and functionalized materials.[1][2] Its unique molecular architecture, featuring a reactive dichlorosilyl group alongside a polymerizable vinyl moiety and a stabilizing phenyl ring, necessitates a comprehensive understanding of its chemical identity and purity. This technical guide provides a detailed exploration of the spectroscopic techniques employed for the structural elucidation and characterization of this compound, tailored for researchers, scientists, and professionals in drug development and material science. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to equip the reader with the expertise to interpret the spectral data of this versatile organosilane with confidence and precision.

Introduction: The Chemical Versatility of this compound

This compound stands as a cornerstone in organosilicon chemistry, offering a gateway to a diverse array of functionalized materials. The molecule's reactivity is twofold: the silicon-chlorine bonds are susceptible to nucleophilic substitution, allowing for the facile introduction of various organic functionalities, while the vinyl group serves as a reactive site for polymerization and hydrosilylation reactions.[1] The phenyl group, directly attached to the silicon atom, imparts thermal stability and unique electronic properties to the resulting polymers and materials. Given its role as a critical precursor, ensuring the structural integrity and purity of this compound is paramount. Spectroscopic characterization provides the necessary tools to confirm its identity, assess its purity, and understand its electronic structure.

This guide will navigate through the key spectroscopic techniques, providing not only the expected spectral data but also the underlying scientific principles that govern the interaction of this compound with electromagnetic radiation and its behavior in the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic and organometallic compounds, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the vinyl, phenyl, and silyl moieties.

¹H NMR Spectroscopy: A Proton's Perspective

Causality Behind Experimental Choices: Due to the moisture-sensitive nature of the dichlorosilyl group, sample preparation for NMR analysis must be conducted under anhydrous conditions. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is a common choice, as it is a good solvent for many organosilanes and has a well-defined residual solvent peak. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex spin-spin coupling patterns of the vinyl and phenyl protons.

Experimental Protocol: ¹H NMR of this compound

Interpretation of the ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the vinyl and phenyl protons. Based on data from analogous compounds like (p-vinylphenyl)methyldichlorosilane, the following chemical shifts and coupling patterns can be anticipated.[3][4]

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) |

| Phenyl Protons | 7.2 - 7.8 | Multiplet | 5H | - |

| Vinyl Proton (CH=) | 6.0 - 6.5 | Doublet of Doublets | 1H | J_trans ≈ 17, J_cis ≈ 10 |

| Vinyl Protons (=CH₂) | 5.3 - 5.8 | Doublet of Doublets | 2H | J_trans ≈ 17, J_cis ≈ 10, J_gem ≈ 1.5 |

The phenyl protons will appear as a complex multiplet in the aromatic region. The vinyl group will present a characteristic AXM spin system. The proton on the carbon adjacent to the silicon atom (CH=) will be a doublet of doublets due to coupling with the two terminal vinyl protons. The two terminal vinyl protons (=CH₂) will also appear as doublets of doublets, coupling with the other vinyl proton and with each other (geminal coupling).

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Causality Behind Experimental Choices: ¹³C NMR spectroscopy provides a direct observation of the carbon backbone of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required compared to ¹H NMR to obtain a spectrum with a good signal-to-noise ratio.[5] Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

Experimental Protocol: ¹³C NMR of this compound

The sample preparation is identical to that for ¹H NMR. The data acquisition parameters are adjusted for the ¹³C nucleus.

References

An In-depth Technical Guide to the Reaction Mechanisms of Vinylphenyldichlorosilane

Introduction: The Versatility of a Bifunctional Building Block

Vinylphenyldichlorosilane (VPDCS), with the CAS number 7719-02-0, is a pivotal organosilicon compound characterized by a unique molecular architecture. It features a central silicon atom bonded to a phenyl group, a reactive vinyl group (–CH=CH₂), and two hydrolyzable chlorine atoms.[1] This bifunctional nature makes it an exceptionally versatile intermediate in materials science. The Si-Cl bonds are highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of organic functionalities or the formation of siloxane networks.[1] Concurrently, the vinyl group serves as a handle for addition reactions and polymerization, enabling the integration of the silane moiety into larger polymer backbones.[1] This guide delves into the core reaction mechanisms that govern the chemical transformations of VPDCS, providing researchers and drug development professionals with a foundational understanding of its synthetic utility.

Hydrosilylation: Forging Si-C Bonds with Precision

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as the vinyl group in VPDCS.[2] This reaction is a highly efficient and atom-economical method for creating stable silicon-carbon bonds.[3]

Mechanistic Principles

The reaction is typically catalyzed by transition metal complexes, most notably those based on platinum, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst.[2][4] The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism .[2][4]

The Catalytic Cycle involves:

-

Oxidative Addition: The Si-H bond of a hydrosilane adds to the low-valent metal center (e.g., Pt(0)), forming a metal-hydrido-silyl intermediate.

-

Olefin Coordination: The vinyl group of a substrate like VPDCS coordinates to the metal center.

-

Migratory Insertion: The coordinated vinyl group inserts into the metal-hydride bond. This step is crucial as it determines the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov).

-

Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to release the final product and regenerate the active catalyst.[2]

While platinum catalysts are common, other transition metals like rhodium, ruthenium, and nickel are also employed to achieve different selectivities.[2]

Causality in Experimental Design

-

Catalyst Choice: The choice of catalyst is paramount. Platinum catalysts generally favor anti-Markovnikov addition, yielding the linear isomer. Ruthenium catalysts, on the other hand, can provide access to the branched, α-vinylsilane product.

-

Solvent Polarity: The polarity of the solvent can influence the stereoselectivity of the reaction. For instance, with Wilkinson's catalyst, polar solvents tend to yield the trans product, while non-polar media favor the cis isomer.

-

Inhibitors and Temperature Control: Hydrosilylation reactions can be highly exothermic. The inclusion of inhibitors or precise temperature control is often necessary to prevent runaway reactions and the formation of side products from isomerization or dehydrogenative silylation.[2]

Visualization of the Chalk-Harrod Mechanism

Caption: Fig. 1: Simplified Chalk-Harrod Mechanism for Hydrosilylation.

Heck Reaction: C-C Coupling for Functionalization

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[5][6] In the context of VPDCS, this reaction could theoretically be used to couple the vinyl group with an aryl or vinyl halide, although it's more common to see vinylsilanes react in this manner.

Mechanistic Principles

The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[6]

The Catalytic Cycle involves:

-

Oxidative Addition: The aryl or vinyl halide (R-X) adds to the Pd(0) catalyst to form a Pd(II) complex.

-

Alkene Coordination (Migratory Insertion): The alkene (in this case, the vinyl group of VPDCS) coordinates to the palladium center and subsequently inserts into the Pd-R bond. This step typically occurs with syn-stereochemistry.

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated. This step requires a free rotation around the C-C bond to achieve a syn-coplanar arrangement of the H and Pd atoms, which ultimately leads to the high trans selectivity of the reaction.[7]

-

Reductive Elimination: The resulting palladium-hydride complex reductively eliminates HX with the help of a base, regenerating the active Pd(0) catalyst.[6][7]

Causality in Experimental Design

-

Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligand (often phosphines like PPh₃) is critical.[7] Phosphine-free catalysts are also being developed to improve air and moisture stability.[5]

-

Base: A base (e.g., Et₃N, K₂CO₃, NaOAc) is essential to neutralize the acid (HX) generated during the reductive elimination step, preventing catalyst deactivation.[6][7]

-

Substrate Scope: The reaction is sensitive to the electronic nature of the alkene. Electron-withdrawing groups on the alkene can accelerate the reaction.[7] The steric environment around the double bond also plays a significant role.

Visualization of the Heck Reaction Catalytic Cycle

Caption: Fig. 2: Catalytic Cycle of the Mizoroki-Heck Reaction.

Radical Polymerization: Creating High-Performance Polymers

The vinyl group of VPDCS makes it a suitable monomer for free-radical polymerization, a cornerstone method for producing a wide range of polymers, including polystyrene and poly(methyl methacrylate).[8][9] This process allows for the creation of polysilanes with enhanced thermal and mechanical properties due to the incorporated phenyl group.[1]

Mechanistic Principles

Radical polymerization proceeds via a chain reaction mechanism involving three key stages: initiation, propagation, and termination.[10]

-

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition (e.g., AIBN, benzoyl peroxide) or photolysis.[8][10] This initiator radical then adds across the double bond of a VPDCS monomer, creating a new monomer radical.

-

Propagation: The newly formed monomer radical attacks another VPDCS monomer, adding to the chain and regenerating the radical at the new chain end. This step repeats thousands of times, rapidly increasing the molecular weight of the polymer chain.[10]

-

Termination: The growth of polymer chains is halted when two radical chain ends react with each other. This can occur through two primary mechanisms:

-

Combination (or Coupling): Two radical chains join to form a single, longer polymer chain.[10]

-

Disproportionation: One radical abstracts a hydrogen atom from an adjacent carbon on another radical chain, resulting in two terminated polymer chains, one with a saturated end and one with an unsaturated end.[8][10]

-

Causality in Experimental Design

-

Initiator Choice & Concentration: The type of initiator and its concentration directly control the rate of initiation and, consequently, the overall polymerization rate and the final molecular weight of the polymer. A higher initiator concentration leads to more chains being initiated simultaneously, resulting in lower average molecular weight.

-

Temperature: Temperature affects the rate of initiator decomposition. Higher temperatures increase the radical generation rate, leading to a faster reaction but often lower molecular weight polymers.

-

Monomer Concentration: The rate of propagation is directly proportional to the monomer concentration. Reactions are often run in bulk or concentrated solutions to maintain a high propagation rate.

Visualization of Radical Polymerization Workflow

Caption: Fig. 3: Key Stages of Free-Radical Polymerization.

Experimental Protocols: A Self-Validating Approach

Protocol: Radical Polymerization of VPDCS

This protocol describes a representative lab-scale free-radical polymerization.

Materials:

-

This compound (VPDCS), freshly distilled

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Anhydrous Toluene

-

Methanol

-

Schlenk flask with magnetic stirrer

-

Nitrogen/Argon source

-

Oil bath

Methodology:

-

System Preparation: A 100 mL Schlenk flask is flame-dried under vacuum and backfilled with dry nitrogen. This is crucial as the Si-Cl bonds in VPDCS are highly moisture-sensitive.[1]

-

Reagent Charging: Under a positive pressure of nitrogen, add anhydrous toluene (50 mL) and freshly distilled VPDCS (10 g, 46.0 mmol). The solution is stirred to ensure homogeneity.

-

Initiator Addition: AIBN (0.076 g, 0.46 mmol, 1 mol% relative to monomer) is added to the flask. The amount of initiator is a critical parameter for controlling molecular weight.

-

Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: The flask is immersed in a preheated oil bath at 70°C. The reaction is allowed to proceed for 6-8 hours under a nitrogen atmosphere. The temperature is chosen to ensure a suitable decomposition rate for AIBN.

-

Termination & Precipitation: The reaction is terminated by cooling the flask in an ice bath. The viscous solution is then slowly poured into a beaker containing rapidly stirring methanol (400 mL). The polymer will precipitate as a white solid. This step purifies the polymer from unreacted monomer and initiator fragments.

-

Purification & Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 50°C to a constant weight.

-

Validation: The resulting poly(this compound) should be characterized by ¹H NMR to confirm the disappearance of vinyl protons (~5.5-6.5 ppm) and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

Data Summary Table

| Parameter | Condition/Value | Rationale |

| Monomer | This compound | The building block for the final polymer. |

| Initiator | AIBN (1 mol%) | Provides a controlled source of radicals at 70°C. |

| Solvent | Anhydrous Toluene | Solubilizes monomer and polymer; inert under radical conditions. |

| Temperature | 70°C | Optimal for the thermal decomposition rate of AIBN. |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxygen inhibition of the radical process. |

| Purification | Precipitation in Methanol | Removes unreacted monomer and initiator residues. |

| Expected Outcome | ||

| Appearance | White Solid Powder | The macroscopic form of the purified polymer. |

| Molecular Weight (Mn) | Variable (e.g., 10-50 kDa) | Dependent on precise reaction conditions. |

| Polydispersity (PDI) | Typically 1.5 - 2.5 | Characteristic of conventional free-radical polymerization. |

Conclusion

This compound is a potent chemical intermediate whose value is derived from the distinct reactivity of its vinyl and dichlorosilyl moieties. A thorough understanding of its core reaction mechanisms—hydrosilylation, Heck coupling, and radical polymerization—is essential for harnessing its full potential. By carefully selecting catalysts, solvents, and reaction conditions, researchers can precisely control the chemical transformations of VPDCS to synthesize a diverse range of advanced materials, from high-performance polymers and composites to specialized surface modifiers. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists aiming to innovate within the field of organosilicon chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. qualitas1998.net [qualitas1998.net]

- 4. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heck Reaction [organic-chemistry.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pslc.ws [pslc.ws]

- 9. fujc.pp.ua [fujc.pp.ua]

- 10. youtube.com [youtube.com]

Methodological & Application

Applications of Vinylphenyldichlorosilane in Polymer Chemistry: A Detailed Guide for Researchers

Introduction: The Versatility of a Dual-Functionality Monomer

Vinylphenyldichlorosilane (VPDCS) is a unique organosilicon compound that offers a powerful combination of reactive functional groups, making it a valuable building block in advanced polymer synthesis and material science.[1] Its structure, featuring a polymerizable vinyl group and a hydrolyzable dichlorosilyl group, allows for its integration into a wide array of polymeric structures and for the modification of inorganic surfaces.[1] This guide provides an in-depth exploration of the applications of VPDCS in polymer chemistry, complete with detailed application notes and protocols to empower researchers in their experimental endeavors.

The phenyl group attached to the silicon atom imparts enhanced thermal stability and mechanical properties to the resulting polymers, a desirable trait for high-performance materials.[2] The true versatility of VPDCS, however, lies in the distinct reactivity of its two key functional moieties:

-

The Vinyl Group: This unsaturated bond readily participates in various polymerization reactions, including free-radical polymerization and copolymerization.[1] This allows for the incorporation of the silane functionality into the backbone of organic polymers.

-

The Dichlorosilyl Group: These two chlorine atoms are highly susceptible to hydrolysis, reacting with water or other nucleophiles to form silanols.[1] These silanol intermediates can then undergo condensation to form stable siloxane (Si-O-Si) bonds, leading to crosslinking or surface functionalization.

This dual reactivity makes VPDCS a critical component in the synthesis of advanced coatings, adhesives, composites, and for the surface modification of materials.

I. Application as a Monomer in Polymer Synthesis

VPDCS can be employed as a comonomer in polymerization reactions to introduce pendant silyl functionality into a polymer chain. This functionality can then be utilized for subsequent crosslinking or as a site for grafting other molecules.

A. Free-Radical Copolymerization with Vinyl Monomers

A common application of VPDCS is its copolymerization with conventional vinyl monomers, such as styrene, to create functional polymers. The resulting copolymer will have pendant phenyl dichlorosilyl groups that can be later hydrolyzed to form crosslinks.

This protocol is adapted from procedures for the copolymerization of styrene with other vinyl-functionalized silanes.[3]

Materials:

-

Styrene (freshly distilled)

-

This compound (VPDCS)

-

2,2'-Azobisisobutyronitrile (AIBN) (recrystallized)

-

Anhydrous toluene

-

Methanol

-

Schlenk flask and line

-

Magnetic stirrer and hot plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and then cooled under a stream of inert gas.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (50 mL), freshly distilled styrene (e.g., 5 g, 48 mmol), and this compound (e.g., 1.0 g, 4.9 mmol).

-

Initiator Addition: In a separate vial, dissolve AIBN (e.g., 0.05 g, 0.3 mmol) in a small amount of toluene and add it to the reaction mixture.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen.

-

Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture for the desired time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by Gas Chromatography (GC).

-

Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air. Precipitate the copolymer by slowly pouring the reaction mixture into a beaker containing a large excess of methanol (e.g., 400 mL) with vigorous stirring.

-

Purification: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 60°C to a constant weight.

Characterization:

-

¹H NMR: To confirm the incorporation of both monomers into the copolymer chain.

-

GPC/SEC: To determine the molecular weight and polydispersity of the copolymer.

-

FTIR: To identify the characteristic peaks of the phenyl and silyl groups.

Diagram: Workflow for Free-Radical Copolymerization

Caption: Workflow for the synthesis of a styrene-vinylphenyldichlorosilane copolymer.

II. Surface Modification of Inorganic Substrates

The dichlorosilyl group of VPDCS is highly reactive towards hydroxyl groups present on the surface of inorganic materials like silica, glass, and metal oxides. This reactivity allows for the covalent grafting of the vinylphenylsilyl moiety onto these surfaces, thereby altering their surface properties.

A. Modification of Silica Nanoparticles

Treating silica nanoparticles with VPDCS introduces vinyl functionality to their surface. These modified nanoparticles can then be incorporated into a polymer matrix where the vinyl groups can copolymerize with the matrix monomer, leading to enhanced interfacial adhesion and improved composite properties.

This protocol is based on established methods for the silanization of silica surfaces.[1][4][5]

Materials:

-

Silica nanoparticles (e.g., Aerosil 200)

-

This compound (VPDCS)

-

Anhydrous toluene

-

Triethylamine (as an HCl scavenger)

-

Methanol

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Inert atmosphere (Nitrogen or Argon)

-

Centrifuge

Procedure:

-

Drying of Silica: Dry the silica nanoparticles in a vacuum oven at 120°C for 24 hours to remove adsorbed water.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an inert gas inlet, disperse the dried silica nanoparticles in anhydrous toluene (e.g., 10 mg/mL).

-

Reagent Addition: Under an inert atmosphere, add triethylamine to the silica dispersion (e.g., 1.2 equivalents based on VPDCS).

-

Silanization: While stirring vigorously, slowly add a solution of VPDCS in anhydrous toluene (e.g., 10 wt% of silica) to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours with continuous stirring.

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Separate the modified silica nanoparticles by centrifugation.

-

Wash the nanoparticles sequentially with toluene and methanol to remove unreacted silane and by-products. Repeat the washing steps three times.

-

-

Drying: Dry the functionalized silica nanoparticles in a vacuum oven at 80°C to a constant weight.

Characterization:

-

FTIR: To confirm the presence of vinyl and phenyl groups on the silica surface.

-

TGA: To quantify the amount of grafted organic material.

-

TEM/SEM: To observe the morphology of the modified nanoparticles.

-

Contact Angle Measurement: To assess the change in surface hydrophobicity.

Diagram: Surface Modification of Silica with VPDCS

Caption: Reaction scheme for the surface functionalization of silica with VPDCS.

III. Crosslinking of Polymers

VPDCS can be used as a crosslinking agent for polymers that have been previously functionalized with reactive groups. A more direct approach involves the hydrolytic polycondensation of VPDCS itself or in the presence of other organochlorosilanes to form a crosslinked polysiloxane network.

A. Hydrolytic Polycondensation of this compound

The dichlorosilyl groups of VPDCS readily hydrolyze in the presence of water to form silanetriols, which then undergo self-condensation to form a highly crosslinked polysiloxane resin. The vinyl groups remain intact and are available for further reactions.

This protocol is based on general procedures for the hydrolysis of chlorosilanes.[6][7]

Materials:

-

This compound (VPDCS)

-

Toluene (or other suitable organic solvent)

-

Water

-

Triethylamine (optional, as an HCl scavenger)

-

Beaker or round-bottom flask

-

Magnetic stirrer

Procedure:

-

Solution Preparation: Dissolve VPDCS in toluene in a beaker or flask with a magnetic stirrer. The concentration can be varied to control the reaction rate and the properties of the final product.

-

Hydrolysis: While stirring vigorously, slowly add water to the VPDCS solution. The hydrolysis reaction is exothermic and will produce HCl gas. This step should be performed in a well-ventilated fume hood. The addition of triethylamine can be used to neutralize the HCl as it is formed.

-

Condensation: Continue stirring the mixture at room temperature. A gel will start to form as the silanol intermediates condense to form a polysiloxane network.

-

Curing: The resulting gel can be cured at elevated temperatures (e.g., 100-150°C) to complete the condensation process and remove any residual solvent and water.

Characterization:

-

FTIR: To monitor the disappearance of Si-Cl bonds and the formation of Si-O-Si bonds.

-

Solid-State NMR (²⁹Si): To characterize the structure of the polysiloxane network.

-

TGA: To assess the thermal stability of the crosslinked resin.

| Application | Key Functional Group | Reaction Type | Resulting Polymer/Material | Key Properties |

| Comonomer in Polymerization | Vinyl Group | Free-Radical Copolymerization | Functionalized organic polymers with pendant silyl groups | Tailorable crosslinking density, improved adhesion |

| Surface Modification | Dichlorosilyl Group | Silanization | Surface-functionalized inorganic materials (e.g., silica) | Improved interfacial adhesion in composites, altered surface energy |

| Crosslinking Agent | Dichlorosilyl Group | Hydrolytic Polycondensation | Crosslinked polysiloxane resins | High thermal stability, chemical resistance |

IV. References

-

Vertex AI Search. (2026). Understanding this compound: Properties, Synthesis, and Supply.

-

Vertex AI Search. (2026). Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane.

-

ResearchGate. (2026). Silica nanoparticles modified with vinyltriethoxysilane and their copolymerization with N,N′‐bismaleimide‐4,4′‐diphenylmethane.

-

ResearchGate. (2026). Scheme of the reaction of hydrolytic polycondensation of organochlorosilanes with formation of fluoro-containing copolymers.

-

National Institutes of Health (NIH). (2023). Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth.

-

ResearchGate. (2026). Hydrolysis and polycondensation of alkoxysilane side groups[8][9].

-

Royal Society of Chemistry (RSC). (n.d.). Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization.

-

National Institutes of Health (NIH). (2026). Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymerisation.

-

ResearchGate. (2026). Silane Grafting of Polyethylene: Effect of Molecular Structure, Physical Form, Blending, and Antioxidants.

-

MDPI. (2026). Polyethylene Film Surface Modification via Benzoic Acid Grafting.

-

National Institutes of Health (NIH). (2022). Synthesis of vinyl-based silica nanoparticles by sol–gel method and their influences on network microstructure and dynamic mechanical properties of nitrile rubber nanocomposites.

-

Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization.

-

MDPI. (2023). Synthesis of Multifunctional Oligomethylsilsesquioxanes by Catalyst-Free Hydrolytic Polycondensation of Methyltrimethoxysilane under Microwave Radiation.

-

ResearchGate. (n.d.). The mechanism of free-radical polymerization of vinyl chloride monomer....

-

ResearchGate. (n.d.). (PDF) Effect of organoclay and silane grafting of polyethylene on morphology, barrierity, and rheological properties of HDPE/PA6 blends.

-

ResearchGate. (2026). Poly(styrene-b-vinylphenyldimethylsilanol) and Its Blends with Homopolymers | Request PDF.

-

ResearchGate. (2026). (PDF) Copolymerization of styrene with N-vinylformamide and ethylene glycol dimethacrylate and characteristics of the formed particles.

-

ResearchGate. (2026). Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymerisation.

-

Royal Society of Chemistry (RSC). (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology.

-

SciELO. (2016). Synthesis and Characterization of Polydimethylsiloxane end-Modified Polystyrene from Poly(Styrene – co –Vinyltriethoxysilane) Copolymers.

-

ResearchGate. (2022). Modification of High‐Density Polyethylene through the Grafting of Methyl Methacrylate Using RAFT Technique and Preparation of Its Polymer/Clay Nanocomposites.

-

Google Patents. (n.d.). EP1809688B1 - Hydrolysis of chlorosilanes.

-

ResearchGate. (2026). Polyethylene-polystyrene grafting reaction: Effects of polyethylene molecular weight | Request PDF.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EP1809688B1 - Hydrolysis of chlorosilanes - Google Patents [patents.google.com]

- 8. Synthesis of vinyl-based silica nanoparticles by sol–gel method and their influences on network microstructure and dynamic mechanical properties of nitrile rubber nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pslc.ws [pslc.ws]

Application Notes & Protocols: Surface Modification Using Vinylphenyldichlorosilane

Introduction: The Strategic Advantage of a Bifunctional Silane

Vinylphenyldichlorosilane (VPDCS) is a bifunctional organosilane uniquely suited for advanced surface modification. Its utility stems from a carefully balanced molecular architecture: two highly reactive chlorosilyl groups for covalent surface attachment and two distinct organic functionalities—a phenyl group and a vinyl group—for subsequent tailoring of surface properties.

-

Dichlorosilyl Group: This is the anchor. The silicon-chlorine bonds are highly susceptible to hydrolysis, reacting readily with surface hydroxyl (-OH) groups present on materials like glass, silicon wafers, metal oxides, and ceramics. This reaction forms robust, covalent silicon-oxygen-substrate (Si-O-Substrate) bonds, ensuring a durable modification. The bifunctional nature (two chlorine atoms) allows for cross-linking between adjacent silane molecules, creating a more stable, polymeric layer on the substrate.[1]

-

Phenyl Group (C₆H₅): This aromatic ring imparts significant hydrophobicity and steric bulk to the modified surface. It can also engage in π-π stacking interactions, which is a valuable feature for applications in chromatography or for directing the self-assembly of other aromatic molecules.

-

Vinyl Group (-CH=CH₂): This is the reactive handle. The vinyl group provides a site for a plethora of post-silanization chemical transformations. It can participate in free-radical polymerization, hydrosilylation, thiol-ene "click" chemistry, and other addition reactions, allowing for the covalent attachment of a wide array of secondary layers, including polymers, biomolecules, and nanoparticles.[2]

This guide provides an in-depth exploration of the mechanism, critical parameters, and detailed protocols for leveraging VPDCS in your research, with a focus on creating stable, functionalized surfaces for demanding applications.

Mechanism of Action: The Silanization Cascade

The covalent attachment of VPDCS to a hydroxylated surface is a multi-step process that is critically dependent on the presence of a thin layer of adsorbed water on the substrate surface. The entire process must be conducted in an otherwise anhydrous environment to prevent premature polymerization of the silane in solution.

Step 1: Hydrolysis The two Si-Cl bonds are the primary reaction sites. They rapidly react with trace surface water to form highly reactive silanol intermediates (Si-OH) and hydrogen chloride (HCl) gas as a byproduct.[1] Si-Cl + H₂O → Si-OH + HCl

Step 2: Condensation with Surface The newly formed silanols condense with the hydroxyl groups (-OH) on the substrate, forming stable, covalent siloxane (Si-O-Substrate) bonds.

Step 3: Intermolecular Cross-linking Adjacent, surface-bound silane molecules can further condense with each other (silanol-silanol reaction), forming a cross-linked polysiloxane network. This network enhances the stability and durability of the coating.

Diagram: Mechanism of VPDCS Surface Anchoring This diagram illustrates the sequential hydrolysis and condensation reactions of this compound on a generic hydroxylated substrate.

Caption: Reaction cascade of VPDCS from solution to a stable, cross-linked surface layer.

Critical Experimental Parameters: Mastering the Process

The success and reproducibility of your surface modification depend on the stringent control of several key parameters. Ignoring these can lead to incomplete coverage, non-uniform films, or undesirable polymerization.

| Parameter | Recommended Specification | Rationale & Expert Insights |

| Substrate Cleanliness | Oxygen plasma or "Piranha" etch | The density of surface hydroxyl groups is paramount for achieving a high-density silane monolayer. Contaminants will create defects and lead to poor film quality. Piranha etching (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) is highly effective but extremely hazardous. Oxygen plasma is a safer, often equally effective alternative. |

| Solvent | Anhydrous Toluene or Heptane | The solvent MUST be anhydrous (<50 ppm water). Dichlorosilanes react violently with protic solvents (alcohols, water). Toluene is an excellent choice as it can be easily dried and has a high boiling point, allowing for thermally-driven reactions. |

| Moisture Control | Inert Atmosphere (N₂ or Ar) | The reaction must be shielded from atmospheric moisture. All glassware should be oven-dried, and reagents transferred via syringe under an inert gas blanket. The only water present should be the physisorbed layer on the substrate itself. |

| Silane Concentration | 1-5% (v/v) | A lower concentration (1-2%) typically favors the formation of a more ordered monolayer. Higher concentrations can lead to the formation of thicker, potentially less uniform, multilayer films. |

| Reaction Time | 2 - 24 hours | Longer reaction times generally ensure more complete surface coverage and cross-linking. The optimal time depends on the desired film thickness and density. |

| Curing/Annealing | 100-120 °C for 1-2 hours | A post-deposition baking step is crucial. It drives off any remaining solvent and unreacted intermediates and promotes the final cross-linking of the siloxane network, significantly enhancing the film's stability. |

| Byproduct Neutralization | Triethylamine (Optional) | The reaction generates HCl gas, which can be corrosive.[3] For sensitive substrates or nanoparticle suspensions, adding a non-nucleophilic base like triethylamine (1.5 equivalents) can neutralize the HCl in situ.[1] |

Core Protocol: Modification of Siliceous Substrates

This protocol provides a robust method for modifying glass slides or silicon wafers. It should be performed entirely within a fume hood, with appropriate personal protective equipment (PPE).

4.1 Materials & Reagents

-

This compound (VPDCS, >95%)

-

Anhydrous Toluene

-

Acetone (ACS grade)

-

Isopropanol (ACS grade)

-

Deionized (DI) Water

-

Nitrogen or Argon gas supply

-

Glass slides or silicon wafers

-

Oven-dried glassware (e.g., staining jars or reaction vessel)

-

Syringes and needles

4.2 Experimental Workflow

Diagram: General Surface Modification Workflow

Caption: High-level overview of the steps for successful surface modification.

4.3 Step-by-Step Procedure

Part A: Substrate Preparation (Hydroxylation)

-

Initial Cleaning: Sonicate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove gross organic contamination.

-

Activation:

-

Oxygen Plasma Method (Recommended): Place the dried substrates in a plasma cleaner. Treat with oxygen plasma for 5-10 minutes according to the manufacturer's instructions. This process both cleans and generates a high density of surface hydroxyls.

-

Piranha Etch Method (Use Extreme Caution): In a glass container within a blast shield, slowly add 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. Submerge the substrates in the still-warm solution for 30 minutes. Remove carefully and rinse copiously with DI water.

-

-

Final Rinse and Dry: Rinse the activated substrates thoroughly with DI water and dry under a stream of high-purity nitrogen or argon. Use immediately to prevent atmospheric contamination.

Part B: Silanization Reaction

-

Setup: Place the clean, dry substrates into an oven-dried reaction vessel (e.g., a glass staining jar with a ground glass lid). Transfer the vessel into a nitrogen-filled glovebox or maintain a positive pressure of inert gas.

-

Prepare Solution: In a separate, dry flask under inert atmosphere, prepare a 2% (v/v) solution of VPDCS in anhydrous toluene. For example, add 2 mL of VPDCS to 98 mL of anhydrous toluene.

-

Reaction: Transfer the VPDCS solution into the reaction vessel, ensuring the substrates are fully submerged. Seal the vessel.

-

Incubation: Allow the reaction to proceed at room temperature for 4-6 hours. For denser coatings, the reaction can be extended up to 24 hours.

Part C: Post-Treatment and Curing

-

Rinsing: Remove the substrates from the silanization solution and rinse them sequentially with anhydrous toluene, acetone, and isopropanol to remove any physisorbed silane.

-

Drying: Dry the rinsed substrates under a stream of nitrogen.

-

Curing: Place the substrates in an oven at 120°C for 1-2 hours. This step is critical for forming a stable, cross-linked film.

-

Storage: After cooling, the modified substrates are ready for characterization or further functionalization. Store them in a clean, dry, and sealed container.

Validation: Characterization of the Modified Surface

It is essential to verify the success and quality of the modification. A combination of techniques provides a comprehensive picture of the new surface.

| Technique | Purpose | Expected Result for Successful VPDCS Coating |

| Static Water Contact Angle | Measures surface hydrophobicity. | A significant increase in the water contact angle from <10° (clean glass) to >75°. This confirms the presence of the hydrophobic phenyl groups on the surface.[4] |

| X-ray Photoelectron Spectroscopy (XPS) | Determines elemental composition and chemical states of the surface.[5][6] | Appearance of Si 2p and C 1s peaks corresponding to the silane. High-resolution scans can confirm the Si-O-Substrate bonds and the presence of the aromatic phenyl ring.[4][7] |

| Atomic Force Microscopy (AFM) | Visualizes surface topography and roughness. | Can reveal changes in surface morphology and confirm the formation of a uniform film. Increased surface roughness may indicate the formation of multilayers or aggregates.[4][7] |

| Ellipsometry | Measures the thickness of the deposited film. | Provides a quantitative measure of the silane layer thickness, typically in the range of 1-5 nm depending on reaction conditions.[4] |

Safety & Handling of Dichlorosilanes

This compound is a hazardous material that requires strict safety protocols.

-

Reactivity: Dichlorosilanes are extremely reactive with water, alcohols, and other protic compounds.[3] This reaction releases corrosive hydrogen chloride (HCl) gas.[3][8]

-

Flammability: The compound and its vapors can be flammable. Keep away from heat, sparks, and open flames.[9][10] All transfers should be performed using grounded and bonded equipment to prevent static discharge.[3][9]

-

Toxicity: Vapors are corrosive and harmful if inhaled, causing severe respiratory tract irritation.[11] Skin and eye contact will cause severe burns.[10]

-

Personal Protective Equipment (PPE): Always handle VPDCS inside a certified chemical fume hood. Wear chemical safety goggles, a face shield, and appropriate gloves (neoprene or nitrile rubber are recommended).[3][10] A lab coat and closed-toe shoes are mandatory.

-

Storage: Store in a tightly sealed container under a dry, inert atmosphere (N₂ or Ar) in a cool, well-ventilated area away from moisture and incompatible materials.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Surface modification of PDMS via self-organization of vinyl-terminated small molecules - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 3. gelest.com [gelest.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [iris.unica.it]

- 7. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. static.prd.echannel.linde.com [static.prd.echannel.linde.com]

- 10. nj.gov [nj.gov]

- 11. amp.generalair.com [amp.generalair.com]

Application Notes & Protocols: Vinylphenyldichlorosilane in Advanced Silicone Polymer Synthesis

Abstract

Vinylphenyldichlorosilane (C₈H₈Cl₂Si) is a bifunctional organosilicon monomer of significant interest in the synthesis of advanced silicone polymers. Its unique molecular structure, featuring two hydrolyzable chlorine atoms, a thermally stable phenyl group, and a reactive vinyl group, allows for the creation of polysiloxanes with a tailored combination of properties.[1] The phenyl group enhances thermal stability, optical properties (refractive index), and radiation resistance, while the vinyl group provides a reactive site for subsequent crosslinking reactions, typically via hydrosilylation.[2][3][4] This guide provides a comprehensive overview of the chemistry, detailed synthesis protocols, and key application considerations for researchers utilizing this compound to develop high-performance silicone materials such as elastomers, resins, and adhesives.[1][5]

Introduction: The Monomer's Strategic Importance

The utility of this compound as a monomer stems from its hybrid nature. The silicon-chlorine bonds are highly susceptible to hydrolysis, which is the foundational step for forming the siloxane (Si-O-Si) backbone of the polymer.[1][6] This process, known as hydrolytic polycondensation, allows for the growth of linear polymer chains.

The two organic substituents dictate the final properties of the polymer:

-

The Phenyl Group (C₆H₅): This bulky, aromatic group introduces rigidity to the polymer backbone. This results in materials with significantly improved thermal stability, with decomposition temperatures often exceeding 500°C.[7][8] Additionally, the phenyl moiety increases the polymer's refractive index, a critical property for optical applications like LED packaging.[3][7][8]

-

The Vinyl Group (-CH=CH₂): This unsaturated group does not typically participate in the initial polymerization. Instead, it is preserved as a pendant functional group along the polysiloxane chain.[9] Its purpose is to serve as a reactive handle for curing or crosslinking the polymer, transforming it from a liquid or gum into a durable, three-dimensional network.[2][9][10]

Physicochemical Properties of this compound

A clear understanding of the monomer's properties is essential for safe handling and effective process design.

| Property | Value | Source |

| CAS Number | 7719-02-0 | [1] |

| Molecular Formula | C₈H₈Cl₂Si | [1] |

| Appearance | Clear Liquid | [1] |

| Boiling Point | 84-87°C @ 1.5 mm Hg | [1] |

| Density | ~1.196 g/mL | [1] |

| Reactivity | Highly reactive with moisture, nucleophiles.[1] | [1] |

Synthesis Pathway: From Monomer to Crosslinked Network

The creation of a vinyl-phenyl silicone elastomer involves a two-stage process. First, the this compound monomer is polymerized into linear or cyclic vinyl-phenyl-functional polysiloxanes. Second, these intermediate polymers are crosslinked (cured) to form the final elastomeric material.

Figure 1: Overall workflow from monomer to cured silicone elastomer.

Stage 1 Protocol: Hydrolytic Polycondensation

This protocol describes the synthesis of a linear, vinyl-phenyl functional polysiloxane. The key is the controlled addition of water to the monomer, which minimizes the formation of undesirable cyclic byproducts and allows for control over the polymer's molecular weight.[6][11]

Causality Note: The slow, controlled addition of water is paramount. A rapid, uncontrolled reaction generates a large amount of HCl gas and localized heat, which strongly favors the formation of thermodynamically stable cyclic siloxanes (e.g., trimers and tetramers) rather than the desired linear polymer chains.[6] Using an acid scavenger like pyridine is crucial to neutralize the HCl byproduct, preventing acid-catalyzed chain rearrangement.

Materials & Equipment:

-

This compound (≥95% purity)

-

Anhydrous Toluene (or other inert aromatic solvent)

-

Deionized Water

-

Pyridine (or other non-nucleophilic base as an acid scavenger)

-

Nitrogen or Argon gas supply with bubbler

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Condenser

-

Heating mantle with temperature controller

Step-by-Step Protocol:

-

System Preparation: Assemble the reaction apparatus (flask, stirrer, condenser, dropping funnel) and ensure it is dry. Purge the entire system with inert gas (N₂ or Ar) for 15-20 minutes to remove atmospheric moisture. Maintain a positive inert gas pressure throughout the reaction.

-

Monomer Dissolution: In the reaction flask, dissolve a known quantity of this compound in anhydrous toluene (e.g., a 20% w/v solution). Begin stirring.

-

Prepare Hydrolysis Solution: In the dropping funnel, prepare a solution of deionized water and pyridine in toluene. The molar ratio of water to dichlorosilane should be approximately 1:1 for linear polymers. The molar ratio of pyridine to dichlorosilane should be 2:1 to neutralize all HCl formed.

-

Controlled Hydrolysis: Begin the slow, dropwise addition of the hydrolysis solution from the dropping funnel into the stirred monomer solution. Maintain the reaction temperature at 0-5°C using an ice bath to control the exothermic reaction. The addition should take place over several hours.

-

Condensation Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature. Then, heat the reaction to 60-80°C for 2-4 hours to drive the condensation of the intermediate silanol groups to form the siloxane backbone.

-

Work-up & Purification:

-

Cool the reaction mixture to room temperature. The pyridinium hydrochloride salt will precipitate.

-

Filter the mixture to remove the salt.

-

Wash the filtrate sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and finally, deionized water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Isolation: Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the vinyl-phenyl polysiloxane oil or gum.

Self-Validation/QC:

-

¹H NMR Spectroscopy: Confirm the presence of both phenyl protons (~7.2-7.6 ppm) and vinyl protons (~5.8-6.2 ppm). The integration ratio can verify the structural integrity.

-

FTIR Spectroscopy: Look for characteristic peaks for Si-Ph, C=C (vinyl), and the broad Si-O-Si stretching band.

-

Gel Permeation Chromatography (GPC): Determine the average molecular weight (Mw, Mn) and polydispersity index (PDI) of the synthesized polymer.

Stage 2 Protocol: Platinum-Catalyzed Hydrosilylation Curing

This protocol uses the vinyl-functional polymer from Stage 1 and crosslinks it using a hydride-functional siloxane in the presence of a platinum catalyst.[12] This addition cure mechanism is highly efficient and produces no byproducts.[13]

Causality Note: The ratio of Si-H groups (from the crosslinker) to Si-CH=CH₂ groups (from the base polymer) is a critical parameter. A 1:1 ratio is stoichiometrically ideal. However, this ratio is often adjusted (e.g., 1.5:1) to ensure complete reaction of the vinyl groups and to control the final network density and mechanical properties. The platinum catalyst (e.g., Karstedt's catalyst) is highly active, so it is used at very low (ppm) concentrations.

Figure 2: Hydrosilylation crosslinking reaction mechanism.

Materials & Equipment:

-

Vinyl-phenyl polysiloxane (synthesized in Stage 1)

-

Hydride-functional crosslinker (e.g., Polymethylhydrosiloxane, PMHS)

-

Platinum catalyst (e.g., Karstedt's catalyst, platinum-divinyltetramethyldisiloxane complex)

-

Cure inhibitor (optional, e.g., 1-ethynyl-1-cyclohexanol)

-

Planetary mixer or similar high-shear mixer

-

Vacuum chamber or desiccator

-

Convection oven

-

Molds for curing samples

Step-by-Step Protocol:

-

Formulation: In the mixing vessel, combine the vinyl-phenyl polysiloxane base polymer and the hydride crosslinker in the desired molar ratio (e.g., 1:1.5 vinyl:hydride). Mix thoroughly until homogeneous.

-

Inhibitor Addition (Optional): If a longer working time (pot life) is needed, add the inhibitor (typically a few ppm) and mix thoroughly. The inhibitor temporarily complexes with the platinum, preventing premature curing at room temperature.

-

Catalyst Addition: Add the platinum catalyst (typically 5-10 ppm Pt) to the mixture. Mix vigorously for 2-3 minutes to ensure complete and uniform dispersion. Scrape the sides of the vessel to incorporate all material.

-

Degassing: Place the mixture in a vacuum chamber and apply vacuum to remove any air bubbles incorporated during mixing. The mixture will foam and then subside. Continue degassing until bubbling ceases.

-

Curing: Pour the bubble-free mixture into the desired molds. Place the molds in a preheated convection oven. The cure schedule depends on the catalyst and inhibitor system but is typically in the range of 100-150°C for 15-60 minutes.

-

Post-Curing (Optional): For applications requiring maximum stability and removal of any volatile traces, a post-cure step can be performed (e.g., 150-200°C for 2-4 hours).

Self-Validation/QC:

-

Shore Hardness: Measure the hardness of the cured elastomer using a durometer (e.g., Shore A) to verify consistent crosslink density.

-

Tensile Testing: Measure tensile strength, elongation at break, and modulus to quantify the mechanical properties of the material.[2][12]

-

Thermogravimetric Analysis (TGA): Assess the thermal stability of the cured material by measuring the onset of decomposition.[7][8]

Application-Specific Insights

The unique properties of polymers derived from this compound make them suitable for demanding applications.

| Application Area | Key Property Leveraged | Rationale & Causality |

| High-Power LED Encapsulants | High Refractive Index, Thermal Stability | The phenyl groups increase the refractive index, improving light extraction efficiency.[8] Excellent thermal stability prevents yellowing and degradation under high operating temperatures.[7][8] |

| Aerospace Sealants & Adhesives | Thermal Stability, Chemical Resistance | The robust Si-O-Si backbone combined with the stabilizing effect of phenyl groups provides resilience against extreme temperatures and aerospace fluids.[4][12] |

| Advanced Coatings | Weather & UV Resistance | The aromatic phenyl groups help to dissipate UV energy, while the stable silicone backbone resists environmental degradation.[4] |

| High-Performance Elastomers | Mechanical Strength, Low-Temperature Flexibility | The vinyl groups enable a strong, well-defined crosslinked network via hydrosilylation, leading to good mechanical properties.[2][12] Phenyl groups can also improve low-temperature performance at low concentrations.[3] |

Conclusion

This compound is a versatile and powerful monomer for the synthesis of high-performance silicone polymers. By understanding and precisely controlling the two-stage process of hydrolytic polycondensation and subsequent hydrosilylation curing, researchers can develop advanced materials with superior thermal, optical, and mechanical properties. The protocols and insights provided herein serve as a foundational guide for scientists and engineers working to innovate in the field of silicone chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. Why add vinyl silicone resins to silicone rubber? | XJY SILICONES® [xjysilicone.com]

- 3. Vinyl-Functional Silicones - Gelest [technical.gelest.com]

- 4. Differences between phenyl silicone resin and vinyl silicone resin-IOTA [siliconeresin.net]

- 5. Methyl phenyl vinyl silicone resin IOTA208-Iota [siliconeoil.net]

- 6. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]

- 7. Preparation and properties of vinylphenyl-silicone resins and their application in LED packaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Understanding Vinyl Silicone Oil and Its Versatile Applications [osisilicones.com]

- 10. What is Vinyl Silicone Fluid for silicone rubber? [eastmaterials.com]

- 11. Silicone - Wikipedia [en.wikipedia.org]

- 12. deepseasilicone.com [deepseasilicone.com]

- 13. cdn.thomasnet.com [cdn.thomasnet.com]

Application Notes & Protocols: Vinylphenyldichlorosilane as a Silane Coupling Agent

Abstract

Vinylphenyldichlorosilane (CAS No. 7719-02-0) is a bifunctional organosilicon compound featuring a unique combination of reactive groups that make it a versatile and powerful silane coupling agent.[1][2] Its molecular architecture, comprising two hydrolyzable chlorine atoms, a polymerizable vinyl group, and a thermally stabilizing phenyl group, enables it to form robust covalent bridges between inorganic substrates and organic polymer matrices.[1][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the mechanism, application, and best practices for using this compound for surface modification and the creation of high-performance composite materials.

Introduction: The Molecular Bridge

In the field of advanced materials, the interface between inorganic fillers (e.g., glass, silica, metal oxides) and organic polymers is often the weakest point, leading to diminished mechanical strength and performance. Silane coupling agents are designed to overcome this challenge by acting as molecular bridges.[4] this compound is particularly effective due to its dual reactivity. The dichlorosilyl group provides a reactive handle for bonding to inorganic surfaces rich in hydroxyl groups, while the vinyl group offers a site for co-polymerization with various organic resins.[1][3] The presence of the phenyl group further enhances the thermal stability and compatibility of the resulting composite.[1] This guide will elucidate the chemical principles behind its function and provide actionable protocols for its successful implementation.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective and safe use.

| Property | Value | Reference |

| CAS Number | 7719-02-0 | [1][5] |

| Molecular Formula | C₈H₈Cl₂Si | [2] |

| Molecular Weight | 203.14 g/mol | [2] |

| Appearance | Clear Liquid | [1] |

| Density | ~1.196 g/mL at 25 °C | [1] |

| Boiling Point | 84-87 °C at 1.5 mmHg | [1] |

| Melting Point | -43 °C | [1] |

| Refractive Index | ~1.5322 | [2] |

| Reactivity | Highly reactive with moisture, water, and protic solvents.[2][6] |

Mechanism of Action: A Two-Step Interfacial Reaction

The efficacy of this compound as a coupling agent is grounded in a well-defined, two-step chemical process occurring at the inorganic-organic interface: Hydrolysis and Condensation . The chemical bond theory is widely accepted to explain this mechanism, where the silane forms covalent bonds with both the inorganic surface and the organic matrix.[7][8]

Step 1: Hydrolysis of the Dichlorosilyl Group

The process begins with the hydrolysis of the highly reactive silicon-chlorine (Si-Cl) bonds. In the presence of water, typically adsorbed on the surface of the inorganic substrate, the two chlorine atoms are rapidly replaced by hydroxyl groups, forming an unstable vinylphenylsilanediol intermediate and releasing hydrochloric acid (HCl) as a byproduct.[9][10]

Reaction: C₆H₅(CH₂=CH)SiCl₂ + 2H₂O → C₆H₅(CH₂=CH)Si(OH)₂ + 2HCl

This hydrolysis step is critical as it generates the reactive silanol (Si-OH) groups necessary for bonding to the substrate.[7][11]